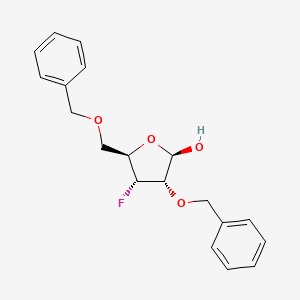![molecular formula C16H15ClN2O3 B12855180 4-Chloro-2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12855180.png)
4-Chloro-2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrolo[2,3-b]pyridine core substituted with a 4-chloro and a 3,4,5-trimethoxyphenyl group
Méthodes De Préparation
The synthesis of 4-Chloro-2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 4-Chloro Group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can be employed.
Attachment of the 3,4,5-Trimethoxyphenyl Group: This step often involves a coupling reaction, such as Suzuki or Heck coupling, using a 3,4,5-trimethoxyphenylboronic acid or a similar derivative.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry techniques to enhance efficiency and safety.
Analyse Des Réactions Chimiques
4-Chloro-2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro position, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: Such as Suzuki or Heck coupling, to introduce various substituents on the phenyl ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Chloro-2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization and disrupt microtubule dynamics.
Biology: The compound is explored for its effects on cellular pathways and its potential to modulate protein functions.
Pharmacology: Research includes its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as tubulin. By binding to the colchicine binding site on tubulin, it inhibits tubulin polymerization, leading to the disruption of microtubule dynamics. This results in cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other cellular proteins and pathways, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Chloro-2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine include:
Colchicine: An alkaloid that also binds to the colchicine binding site on tubulin, inhibiting microtubule polymerization.
Combretastatin: A natural product with a similar mechanism of action, used as an anticancer agent.
Podophyllotoxin: Another tubulin inhibitor with applications in cancer therapy.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to these similar compounds .
Propriétés
Formule moléculaire |
C16H15ClN2O3 |
|---|---|
Poids moléculaire |
318.75 g/mol |
Nom IUPAC |
4-chloro-2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C16H15ClN2O3/c1-20-13-6-9(7-14(21-2)15(13)22-3)12-8-10-11(17)4-5-18-16(10)19-12/h4-8H,1-3H3,(H,18,19) |
Clé InChI |
OQQMCJYMZWROIC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2=CC3=C(C=CN=C3N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



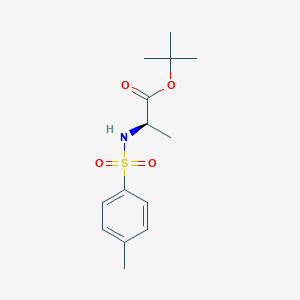
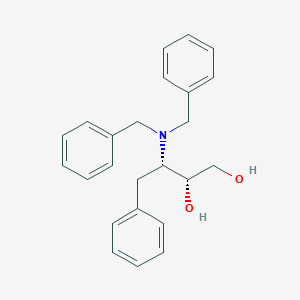
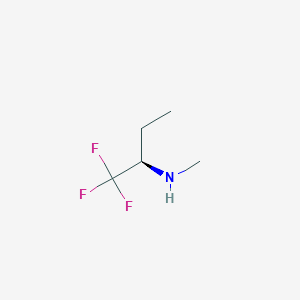

![Spiro[8-azabicyclo[3.2.1]octane-3,2'(3'H)-furan]-8-carboxylic acid, dihydro-, ethyl ester](/img/structure/B12855142.png)
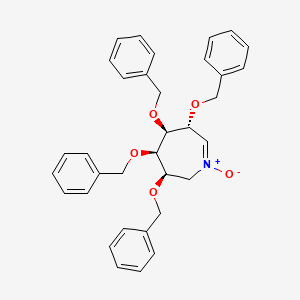
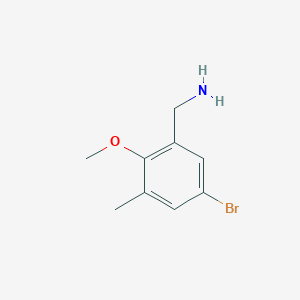
![2'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12855158.png)
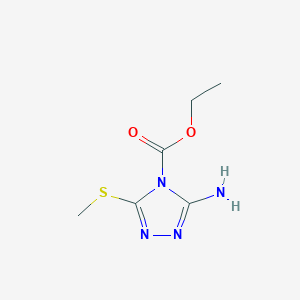
![1-(6-Chlorobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12855170.png)
![(4'-Hydroxy-3'-nitro-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12855173.png)
![N-[1-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide](/img/structure/B12855179.png)
